O-乙酰头孢地尼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefdinir is a broad-spectrum third-generation cephalosporin antibiotic, primarily used for treating community-acquired infections. Its effectiveness stems from its stability against plasmid-mediated β-lactamases, which are common resistance mechanisms in pathogenic bacteria. The compound exhibits notable activity against key respiratory tract pathogens, making it a valuable therapeutic agent (Perry & Scott, 2012).

Synthesis Analysis

The synthesis of Cefdinir involves complex chemical pathways, including the protection of hydroxyl groups and green chemistry approaches to minimize waste. Notably, the use of green solvents and recycling of side products has been explored to enhance the eco-friendly aspect of Cefdinir's production (Zhong Wei-hui, 2013). An alternative synthesis method has been proposed, offering improved yields by avoiding diketene in the synthesis process (Maritza González et al., 2003).

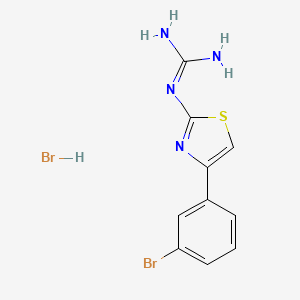

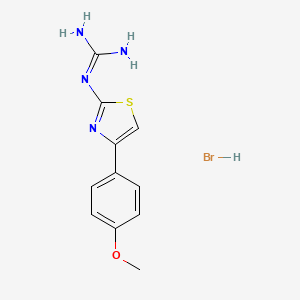

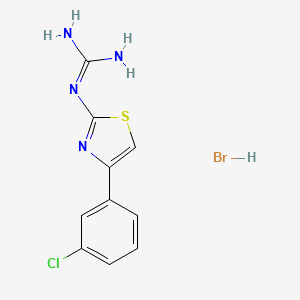

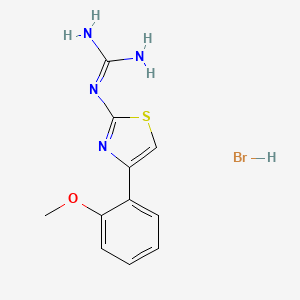

Molecular Structure Analysis

The molecular structure of Cefdinir and its related compounds have been extensively studied, revealing insights into its complex chemistry and the identification of contaminants during the drug's bulk production. These studies are crucial for understanding the drug's pharmacological effects and ensuring its purity and efficacy (K. V. P. Rao et al., 2006).

Chemical Reactions and Properties

Cefdinir's chemical properties, particularly its reactivity and stability, have been the subject of detailed investigations. These studies have helped in identifying optimal conditions for its synthesis and storage, ensuring the drug's effectiveness upon administration (Kessiba et al., 2011).

Physical Properties Analysis

The physical properties of Cefdinir, such as its solubility, have been enhanced through the development of nanosuspensions. This advancement significantly improves its oral bioavailability, making the drug more effective at lower doses (K. Sawant et al., 2016).

Chemical Properties Analysis

The chemical properties of Cefdinir, including its interaction with metals and its behavior under different chemical conditions, have been explored to understand its mechanism of action and potential side reactions. These studies provide insights into the drug's stability and reactivity, which are essential for its therapeutic use (S. Deguchi et al., 1996).

科学研究应用

抗菌功效

头孢地尼已显示出对许多社区获得性感染(包括呼吸道和皮肤感染)中常见的病原体具有良好的体外活性。它的功效扩展到广泛的轻度至中度感染,显示出对流感嗜血杆菌、卡他莫拉菌和青霉素敏感肺炎链球菌的良好覆盖率 (Perry 和 Scott,2004)。头孢地尼对通常发生的质粒介导的 β-内酰胺酶水解稳定,对产 β-内酰胺酶的流感嗜血杆菌和卡他莫拉菌菌株保持良好的活性。

药代动力学和药物递送系统

头孢地尼的药代动力学允许每天给药一次或两次,药物有效地分布到各种组织和体液中。最近的研究集中于通过创新的药物递送系统提高其溶出速率和生物利用度。例如,已证明将头孢地尼负载到介孔二氧化硅上可以增强药物溶出并保持其无定形形态的物理稳定性,提供了一种改善其治疗功效的有希望的方法 (拉加德·阿尔·努斯和 H. E. 泽恩,2021)。

新应用

头孢地尼的作用超出了传统的抗菌用途,探索了其在治疗小儿神经精神疾病中的潜力。一项初步随机试验调查了头孢地尼在减轻新发症状儿童的强迫症和/或抽搐严重程度方面的安全性和有效性,结果显示与安慰剂组相比,抽搐症状有显着改善,尽管没有统计学意义 (Murphy 等,2015)。这表明 β-内酰胺类抗生素除了抗菌特性外,还具有潜在的神经保护作用。

属性

CAS 编号 |

127770-93-8 |

|---|---|

产品名称 |

O-Acetyl Cefdinir |

分子式 |

C₁₆H₁₅N₅O₆S₂ |

分子量 |

437.45 |

同义词 |

(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。